molecular formula C18H22N2O3S B5546349 (5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

(5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Cat. No.: B5546349
M. Wt: 346.4 g/mol
InChI Key: OULMASHEVZYKOF-WJDWOHSUSA-N
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Description

(5Z)-5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolone core, followed by the introduction of the piperidine and phenyl groups. Common reagents used in these reactions include thionyl chloride, ethyl acetate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or phenyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(5Z)-5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-Methoxy-4-hydroxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one
  • (5Z)-5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-(4-ethylpiperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one

Uniqueness

(5Z)-5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-3-23-15-10-13(4-5-14(15)21)11-16-17(22)19-18(24-16)20-8-6-12(2)7-9-20/h4-5,10-12,21H,3,6-9H2,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULMASHEVZYKOF-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCC(CC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N3CCC(CC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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